molecular formula C8H5FN2O B7722330 5-fluoro-1H-quinazolin-4-one

5-fluoro-1H-quinazolin-4-one

Cat. No.: B7722330
M. Wt: 164.14 g/mol
InChI Key: UXEZULVIMJVIFB-UHFFFAOYSA-N
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Description

5-fluoro-1H-quinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with formamide in the presence of a catalyst. The reaction typically proceeds under reflux conditions, yielding the desired quinazolinone derivative .

Another method involves the reaction of 2-aminobenzonitrile with ethyl formate, followed by cyclization in the presence of a base such as sodium ethoxide. This method also produces this compound with good yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolinones, which have been studied for their potential biological activities .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1H-quinazolin-4-one is unique due to the presence of the fluorine atom at the 5-position, which significantly enhances its stability and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

5-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEZULVIMJVIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)F)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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